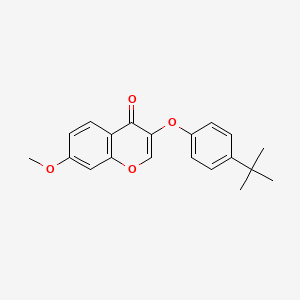![molecular formula C17H26N2O3S2 B5520399 N-{3-[(4-methylphenyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5520399.png)
N-{3-[(4-methylphenyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-{3-[(4-methylphenyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide and its derivatives involves multiple steps, including reactions like aminomethylation and substitutions. Typical methods include starting from basic piperidine structures and incorporating various functional groups through reactions like sulfonylation and alkylation. These processes are characterized by their efficiency in introducing different substituents to the piperidine backbone, which is crucial for exploring the compound's chemical behavior and biological activity (Dotsenko et al., 2012).
Molecular Structure Analysis
The molecular structure of this compound, particularly involving the piperidine ring, plays a significant role in its chemical reactivity and interaction with biological targets. The structural analysis typically involves spectroscopic studies, including FT-IR, 1H-NMR, and mass spectrometry, to confirm the presence of various functional groups and the overall framework of the molecule (Kambappa et al., 2017).
Chemical Reactions and Properties
The compound exhibits a range of chemical reactions, primarily due to its functional groups like sulfonyl and thioether moieties. These groups participate in reactions such as nucleophilic substitutions and electrophilic additions. Additionally, the piperidine ring can undergo transformations, including ring expansions and contractions, which significantly impact the compound's chemical properties and reactivity (Plazzi et al., 1997).
科学的研究の応用
Asymmetric Synthesis of N-heterocycles
Chiral sulfinamides, including tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology provides general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are fundamental structures in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Nanofiltration Membrane Technology
Recent advancements in nanofiltration (NF) membranes, particularly those based on piperazine (PIP)-derived crumpled polyamide layers, have demonstrated significant improvements in separation performance for environmental applications. These membranes offer enhanced water permeance, selectivity, and antifouling performance, making them suitable for water softening, purification, and wastewater treatment (Shao et al., 2022).
Antibacterial Activity
Aryl sulfonamides containing thiophene and chromene moieties have shown promising antibacterial properties. These compounds are crucial in medicinal and industrial chemistry for their pharmacological activities against pathogenic microbes. The significance of aryl sulfonamides, particularly those with thiophene or chromene moieties, underscores their potential as antibacterial agents (Rathore et al., 2021).
Piperazine Derivatives in Therapeutic Development
Piperazine, a six-membered nitrogen-containing heterocycle, is critical in the rational design of a wide range of therapeutic agents. Piperazine derivatives have been explored for their antipsychotic, anti-inflammatory, antidepressant, anticancer, antiviral, and cardio-protective properties. Modification of the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules (Rathi et al., 2016).
Enzyme Inhibition for Therapeutic Applications
The inhibition of specific enzymes, such as Aldo-Keto Reductase (AKR) 1C3, by sulfonamide compounds has shown promise in the treatment of hormonal and hormonal independent malignancies. AKR1C3 inhibitors are being explored for their potential in treating castration-resistant prostate cancer, breast cancer, and acute myeloid leukemia (Penning, 2017).
作用機序
将来の方向性
特性
IUPAC Name |
N-[3-(4-methylphenyl)sulfanylpropyl]-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S2/c1-14-6-8-16(9-7-14)23-12-4-10-18-17(20)15-5-3-11-19(13-15)24(2,21)22/h6-9,15H,3-5,10-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQIHSYMRXOJQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCNC(=O)C2CCCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{6-[(4-hydroxybutyl)amino]-9H-purin-9-yl}-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B5520323.png)

![1-[5-(1-{[(cyclopropylmethyl)thio]acetyl}piperidin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5520346.png)
![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5520348.png)
![2-cyclopentyl-9-(6-methyl-2-propylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5520351.png)
![5-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-2-hydroxy-4(3H)-pyrimidinone](/img/structure/B5520352.png)
![N,N-dimethyl-4-[(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)methyl]benzenesulfonamide hydrochloride](/img/structure/B5520368.png)
![4-(4-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}benzoyl)morpholine](/img/structure/B5520369.png)
![(1S*,5R*)-6-benzyl-3-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520373.png)
![1-(2-chlorophenyl)-5-methyl-4-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-2-piperazinone](/img/structure/B5520380.png)
![3-ethyl-8-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520388.png)
![3-[(diethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5520391.png)
![(3aS,6aS)-5-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5520397.png)
![1-[3-(1-benzyl-1H-pyrazol-4-yl)-4-morpholin-4-ylphenyl]ethanone](/img/structure/B5520407.png)